

Molecular Mechanism & Selectivity

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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TAS0728 was designed to covalently and irreversibly bind to the HER2 kinase domain at the C805 residue. This mechanism provides a sustained inhibitory effect that is not compromised by high ATP concentrations within the cell [1].

- **Selectivity Profile:** A key design goal was to achieve high selectivity for HER2 over wild-type EGFR, aiming to avoid the dose-limiting skin rash and gastrointestinal toxicities associated with EGFR inhibition [2]. While highly selective for HER2, biochemical panels showed it also inhibits other kinases at higher concentrations. The table below summarizes its inhibitory concentration (IC50) values from cell-free assays [3] [4]:

Target	IC50 (nM)
BMX	4.9
HER4	8.5
HER2	13
BLK	31
JAK3	33
SLK	25
EGFR	65

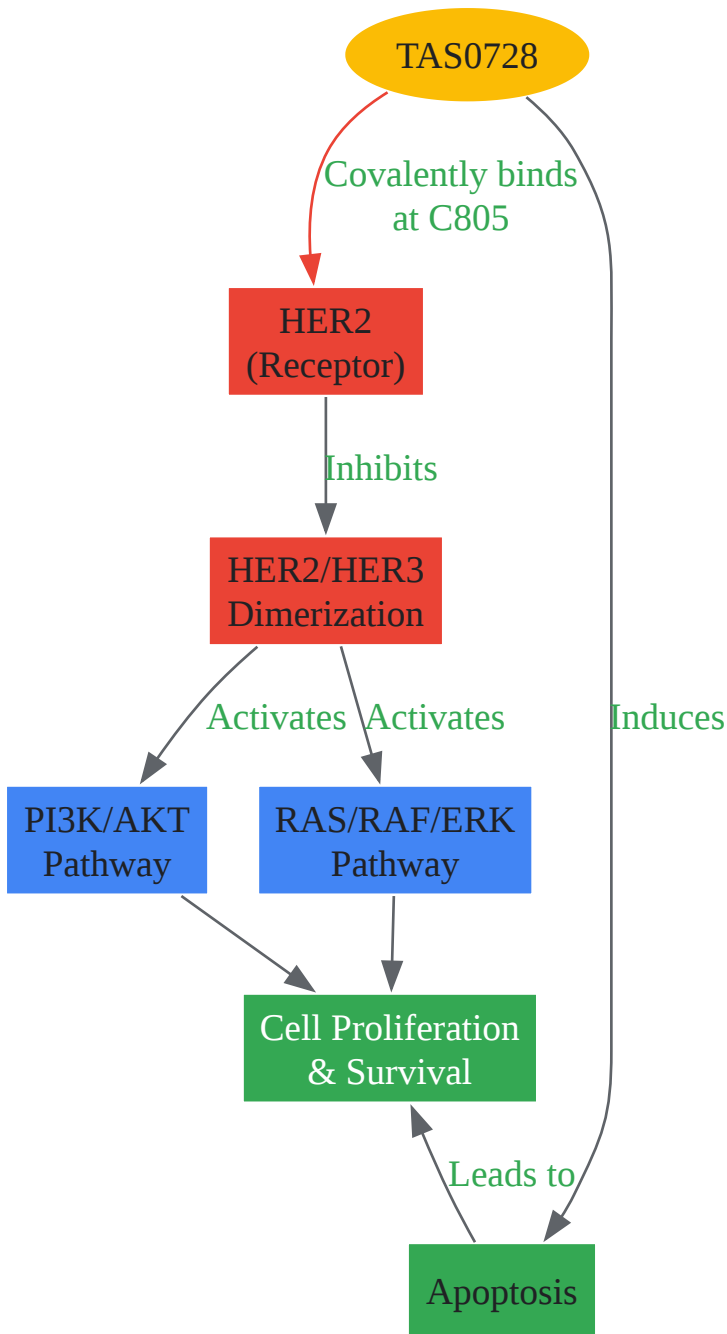
Target	IC50 (nM)
LOK	86

Preclinical Evidence & Protocols

TAS0728 showed compelling antitumor activity across various *in vitro* and *in vivo* models.

- **In Vitro Cellular Assays:** The compound potently inhibited phosphorylation of HER2, HER3, and downstream effectors (AKT and ERK), leading to apoptosis in HER2-amplified cancer cell lines (e.g., SK-BR-3, NCI-N87) [1] [3].
 - **Sample Protocol (Western Blot):** Cells are seeded in plates and cultured overnight. **TAS0728** is added to the medium at indicated concentrations (e.g., 10-1000 nM) for a set incubation period (e.g., 3 hours). Cells are then harvested and lysed for Western blot analysis to assess phosphorylation levels of target proteins [3].
- **In Vivo Efficacy:** In mouse xenograft models bearing HER2-amplified tumors, oral administration of **TAS0728** once daily caused significant tumor regression at doses of 60 mg/kg. It also showed a survival benefit in a peritoneal dissemination model without evident toxicity in these controlled settings [1] [4].
 - **Sample Protocol (In Vivo Dosing):** Using 6-week-old male nude mice with implanted tumors, **TAS0728** is administered via oral gavage daily for 14 days. Tumor volume and body weight are monitored regularly to assess efficacy and tolerability [3].

The following diagram illustrates the mechanism of action of **TAS0728** and its downstream effects, based on the described preclinical data:



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Clinical Development and Toxicity

A first-in-human Phase I study (NCT03410927) was initiated to evaluate **TAS0728** in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [2] [5].

- **Dosing and DLTs:** The study employed a 3+3 dose-escalation scheme. Doses were escalated from 50 mg to 200 mg BID. At 200 mg BID, two patients experienced dose-limiting toxicities (DLTs) of **Grade 3 diarrhea** (lasting >48 hours despite medication). After de-escalation to 150 mg BID, another DLT of Grade 3 diarrhea occurred [2].
- **Serious Adverse Event:** One patient at the 150 mg BID dose had a fatal cardiac arrest after one cycle of treatment. While the exact cause was unclear, a relationship to **TAS0728** could not be ruled out [2].
- **Study Outcome:** Due to these unacceptable toxicities, the trial was stopped, and the maximum tolerated dose (MTD) was never determined. Despite this, partial responses were observed in two of the fourteen evaluable patients, providing a signal of clinical activity [2].

Conclusion for Researchers

TAS0728 represents a scientifically compelling approach to HER2 inhibition through its covalent, selective mechanism and strong preclinical efficacy. Its clinical trajectory, however, highlights the significant challenge of translating potent *in vitro* activity into a safe therapeutic agent. The dose-limiting gastrointestinal and potential cardiac toxicities ultimately halted its development.

This case underscores that for HER2-targeted kinase inhibitors, achieving a wide therapeutic window remains a critical hurdle. Research into the structural determinants of these toxicities could provide valuable insights for the design of next-generation, highly selective HER2 inhibitors.

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